2-Bromo-5-methoxypyridine-d3
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Overview
Description
2-Bromo-5-methoxypyridine-d3 is a deuterated derivative of 2-Bromo-5-methoxypyridine. It is a pyridine compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxypyridine-d3 typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a catalyst such as sodium acetate in acetic acid at elevated temperatures . The deuterated version is prepared by substituting the hydrogen atoms with deuterium during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxypyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium acetate and acetic acid.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
2-Bromo-5-methoxypyridine-d3 is widely used in scientific research due to its unique properties:
Biology: It is used in the study of metabolic pathways and enzyme mechanisms due to its deuterium content, which can provide insights into reaction mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridine-d3 involves its participation in various chemical reactions. The presence of deuterium can influence reaction kinetics and mechanisms, providing valuable information in mechanistic studies. The compound can act as a substrate or intermediate in enzymatic reactions, allowing researchers to study the effects of deuterium substitution on reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyridine: The non-deuterated version of the compound.
5-Bromo-2-methoxypyridine: A structural isomer with the bromine and methoxy groups at different positions.
Uniqueness
2-Bromo-5-methoxypyridine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in mechanistic and kinetic studies .
Properties
IUPAC Name |
2-bromo-5-(trideuteriomethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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